molecular formula C13H20N2O5 B1399126 7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1160247-01-7

7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No. B1399126
M. Wt: 284.31 g/mol
InChI Key: SKWDIOBLAPQHAF-UHFFFAOYSA-N
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Description

The compound “7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid” is a chemical compound with the molecular formula C14H23NO5 . It’s also known by its IUPAC name, 7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid .


Molecular Structure Analysis

The molecular weight of this compound is 285.34 g/mol . The InChI code for this compound is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Peptide Synthesis

  • Results : The Boc group can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptide chains .

Asymmetric Synthesis

  • Results : The synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals .

Heterocyclic Compound Synthesis

  • Results : The creation of novel heterocyclic frameworks that can be further functionalized for various applications .

Chemical Research and Development

  • Results : Discovery of new molecules with potential applications in different industries, such as pharmaceuticals or materials science .

Drug Design and Discovery

  • Results : Development of new drugs with improved efficacy, stability, or reduced side effects .

Environmental Chemistry

  • Results : Insights into how such compounds interact with environmental factors and biodegrade over time .

Nuclear Waste Treatment

  • Results : The development of new strategies for deprotection could lead to more efficient separation processes in nuclear waste treatment .

Adhesive Systems

  • Results : The development of new adhesion systems with enhanced performance characteristics .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)7-9(10(16)17)14-20-13/h4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWDIOBLAPQHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

CAS RN

1160247-01-7
Record name 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 4
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

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